

Pseudolaric Acid A (PAA): Overview and Target Identification

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Compound Focus: Phosphonoacetic Acid

CAS No.: 4408-78-0

Cat. No.: S559735

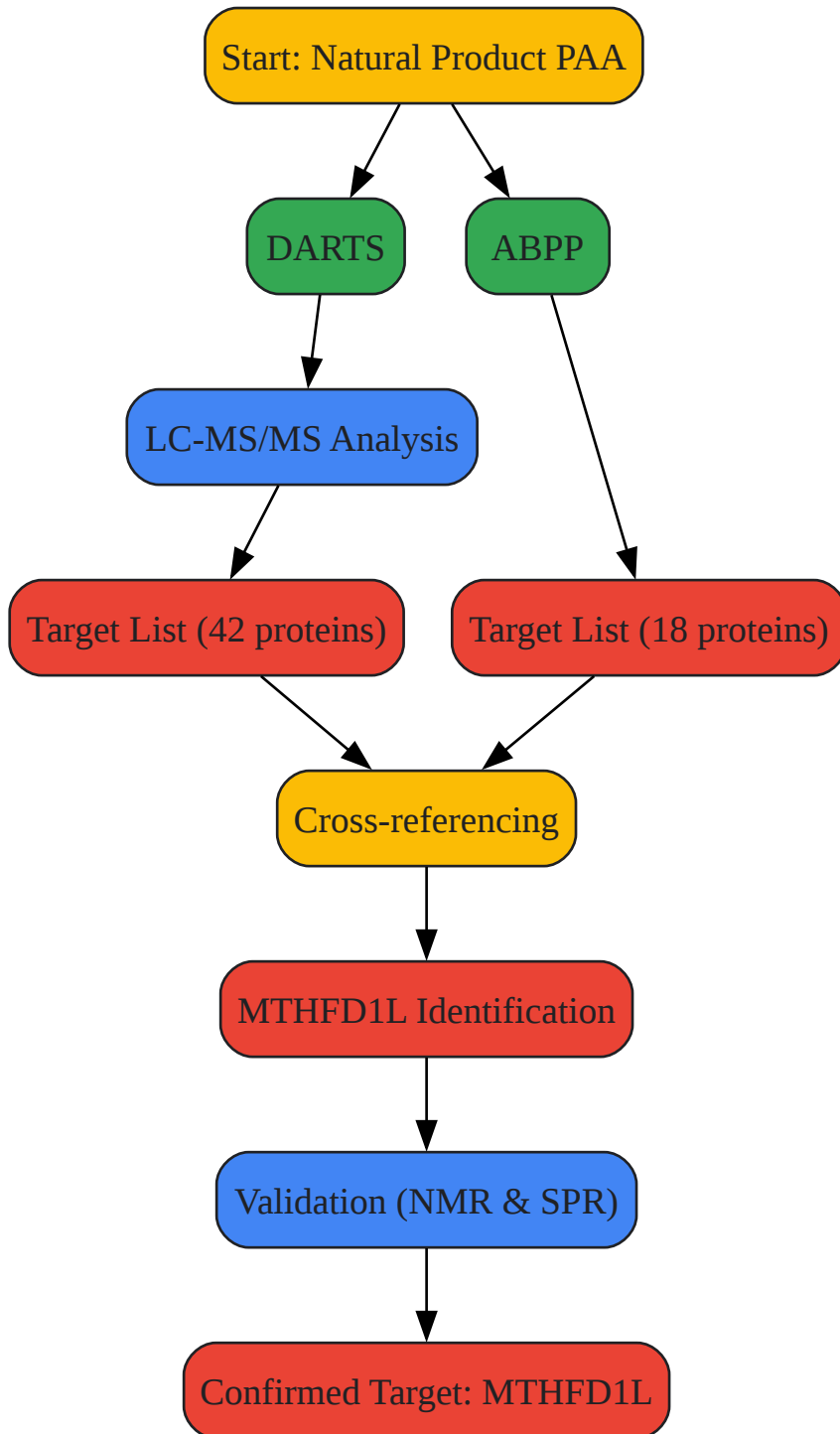
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Pseudolaric Acid A (PAA) is a diterpenoid isolated from the Traditional Chinese Medicine *Pseudolarix cortex* (also known as "tujingpi") [1]. It has been recognized as a promising anticancer agent and also exhibits primary pharmacological activities including antifungal and anti-fertility activity [1].

A pivotal 2025 study successfully identified **Methylenetetrahydrofolate dehydrogenase 1-like (MTHFD1L)** as a direct protein target of PAA, which mediates its antitumor effect [1] [2].

- **Experimental Workflow for Target Identification:** Researchers used a dual-strategy approach combining two chemical proteomics methods to minimize false positives [1] [2]. The workflow is summarized in the diagram below.

PAA Target Identification Workflow



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- **Validation of the PAA-MTHFD1L Interaction:** The direct interaction between PAA and MTHFD1L was confirmed using several techniques [1]:

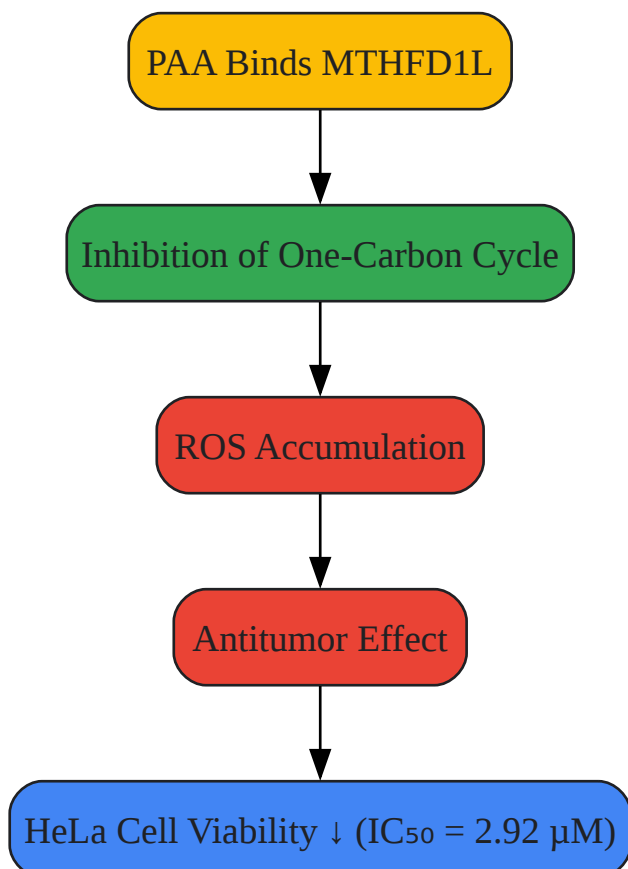
- **NMR Saturation Transfer Difference (STD):** This technique identified that the **H-1' proton** within the C4-acetoxy group of PAA showed the strongest interaction with the protein surface, which is consistent with prior structure-activity relationship (SAR) data confirming this group's importance [1].
- **Surface Plasmon Resonance (SPR):** This method provided further biochemical validation of the direct binding [1].

Biological Activity and Anticancer Mechanism

The binding of PAA to its target, MTHFD1L, leads to a specific biological effect.

- **Target Function:** MTHFD1L is a core enzyme in the mitochondrial one-carbon (1C) cycle metabolism, which is highly expressed in various tumors and associated with cancer cell proliferation and invasion [1].
- **Mechanism of Action:** Targeting MTHFD1L by PAA **induces the accumulation of reactive oxygen species (ROS)**, which mediates the compound's antitumor effect [1] [2]. The relationship between the target and the biological effect is illustrated below.

PAA Anticancer Mechanism



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- **Supporting Experimental Data:**

- **Cell-based efficacy:** PAA exhibited significant antitumor activity in HeLa cells (a cervical cancer cell line) with an **IC₅₀ value of 2.92 ± 0.36 μM** [1].
- **Gene knockdown validation:** Knockdown of *MTHFD1L* using siRNA in HeLa cells significantly reduced cell viability, supporting the conclusion that MTHFD1L is a crucial target for PAA's anticancer activity [2].
- **Structure-Activity Relationship (SAR):** The study confirmed that the **C4-acetoxy group** is critical for PAA's antitumor activity. Analogs lacking this group, such as Pseudolaric acid C (PAC), were found to be inactive [1].

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the methodologies for the key experiments cited.

Assay	Key Procedure Details	Application in PAA Study
DARTS [1]	HeLa cell proteome incubated with/without PAA; treated with pronase; stabilized proteins analyzed via LC-MS/MS.	Identified 42 potential binding proteins stabilized by PAA.
ABPP [1]	HeLa cell proteome treated with PAA-derived probe ± free PAA competition; labeled proteins analyzed via SDS-PAGE & LC-MS/MS.	Identified 18 potential binding proteins through competitive labeling.
Cell Viability (IC₅₀) [1]	Not explicitly detailed in provided excerpts; standard methods (e.g., MTT) typically used to measure metabolic activity after drug treatment.	Determined IC ₅₀ of 2.92 μM for PAA in HeLa cervical cancer cells.

| **Target Validation** [1] | **NMR (STD):** Protein-ligand interaction analysis. **SPR:** Real-time, label-free analysis of biomolecular interactions. | Confirmed direct binding between PAA and MTHFD1L protein. |

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References

1. Identification and verification of methylenetetrahydrofolate... [pmc.ncbi.nlm.nih.gov]

2. Discovery of MTHFD1L as the New Binding Target of Pseudolaric Acid A
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